3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with a molecular formula of C39H40N4O8 and a molecular weight of 692.75700 g/mol . This compound is known for its unique structure, which includes multiple hydroxypropoxy and isocyanato groups, making it a versatile chemical in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxypropoxy)propanol with 1,1’-oxydipropan-2-ol and 2,2’-oxydipropanol . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanato groups can be reduced to amines under specific conditions.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The isocyanato groups can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the synthesis of polymers and other materials. The hydroxypropoxy groups provide additional sites for chemical modification, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Dipropylene glycol: Similar in structure but lacks the isocyanato groups.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but differs in overall structure.
Uniqueness
The presence of both hydroxypropoxy and isocyanato groups in 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene makes it unique. This combination allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
75880-28-3 |
---|---|
Molecular Formula |
C39H40N4O8 |
Molecular Weight |
692.8 g/mol |
IUPAC Name |
3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/2C15H10N2O2.C9H20O4/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10/h2*1-8H,9H2;9-11H,2-8H2,1H3 |
InChI Key |
FFTUAFSUPXQTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCCO)OCCCO.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Related CAS |
75880-28-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.